molecular formula C11H18N2 B471137 N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopentanamine CAS No. 142920-57-8

N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopentanamine

Cat. No.: B471137
CAS No.: 142920-57-8
M. Wt: 178.27g/mol
InChI Key: XMXUOSCHRJKXOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-Methyl-1H-pyrrol-2-yl)methyl]cyclopentanamine (CAS 142920-57-8) is a chemical compound with the molecular formula C 11 H 18 N 2 and a molecular weight of 178.27 g/mol . Its structure features a 1-methyl-1H-pyrrole moiety linked via a methylene bridge to a cyclopentylamine group, making it a valuable nitrogen-rich scaffold in medicinal chemistry. The primary research application of this compound is as a key chemical building block or pharmacophore precursor in the synthesis of more complex molecules. Compounds featuring the N-((1-methyl-1H-pyrrol-2-yl)methyl)amine structure have been identified as critical intermediates in the development of enzyme inhibitors . Specifically, this structural motif is found in advanced synthetic pathways for creating inhibitors of cholesterol synthesis, such as trans-6-[2-(substituted-pyrrol-1-yl)alkyl]pyran-2-ones , which act as potent HMG-CoA reductase inhibitors . Furthermore, analogous pyrrole derivatives are extensively investigated for their potential in neurological disease research , including as dual inhibitors for targets like acetylcholinesterase (AChE) and BACE1, which are relevant to Alzheimer's disease pathology . The compound serves as a versatile template for designing potential therapeutic agents targeting various diseases, underscoring its significant value in drug discovery and development efforts. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[(1-methylpyrrol-2-yl)methyl]cyclopentanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2/c1-13-8-4-7-11(13)9-12-10-5-2-3-6-10/h4,7-8,10,12H,2-3,5-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMXUOSCHRJKXOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CNC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Paal-Knorr Pyrrole Synthesis with Subsequent Amine Functionalization

The Paal-Knorr reaction, a classical route to pyrroles, involves cyclizing 1,4-diketones with primary amines. For this compound, 1-methylpyrrole-2-carbaldehyde serves as a precursor. Reaction with cyclopentanamine under reductive amination conditions forms the target molecule. A modified protocol from employs sodium borohydride in ethanol, yielding the secondary amine with 68–72% efficiency after purification.

Key Reaction Parameters :

  • Solvent: Ethanol (polar protic)

  • Reducing Agent: NaBH₄ (1.2 equiv.)

  • Temperature: 25–30°C (ambient)

  • Reaction Time: 6–12 hours

Post-synthesis purification involves ethyl acetate extraction and silica gel chromatography (hexane:ethyl acetate, 7:3).

Mannich Reaction for Direct Methylene Bridge Formation

The Mannich reaction enables one-step assembly of the methylene-linked structure. Cyclopentanamine reacts with 1-methylpyrrole-2-carbaldehyde and formaldehyde in acetonitrile, catalyzed by glacial acetic acid. This method bypasses intermediate isolation, achieving 65–70% yield.

Optimized Conditions :

  • Catalyst: CH₃COOH (0.5 equiv.)

  • Formaldehyde: 40% aqueous solution (5 equiv.)

  • Stirring Duration: 12 hours at 25°C

The product precipitates upon neutralization with NaOH and is recrystallized from diethyl ether.

Ugi Multicomponent Reaction for Structural Diversification

A less conventional but efficient approach utilizes the Ugi four-component reaction (Ugi-4CR). Cyclopentanone, propargylamine, tert-butyl isocyanide, and chloroacetic acid in methanol under microwave irradiation (50W, 50°C, 5 minutes) generate a precursor. Subsequent treatment with potassium O-ethyl xanthate forms the thiocarbamate intermediate, which is reduced to the target amine. While this method offers modularity, yields remain moderate (55–60%).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (HPLC)Key AdvantagesLimitations
Paal-Knorr + Reductive Amination72≥98%High reproducibilityMulti-step, costly purification
Mannich Reaction7095–97%Single-step, minimal byproductsFormaldehyde handling challenges
Ugi Multicomponent6090–92%Structural versatilityLower yield, specialized equipment

Data synthesized from.

Critical Reaction Mechanisms and Intermediate Characterization

Reductive Amination Pathway

The Paal-Knorr-derived aldehyde (1-methylpyrrole-2-carbaldehyde) condenses with cyclopentanamine to form an imine intermediate. NaBH₄ selectively reduces the C=N bond, confirmed by the disappearance of the imine’s δ\delta 8.1–8.3 ppm signal in 1H^1H-NMR. The final product shows characteristic peaks at δ\delta 2.8–3.1 ppm (CH₂NH) and δ\delta 6.2–6.4 ppm (pyrrole protons).

Mannich Reaction Mechanistic Insights

Protonation of formaldehyde generates an electrophilic iminium ion, which reacts with the pyrrole’s α-carbon. The cyclopentanamine nucleophile attacks the activated methylene group, forming the C–N bond. IR spectroscopy validates the absence of carbonyl stretches (1700–1750 cm⁻¹) post-reaction.

Industrial-Scale Production Considerations

Patent WO2015033357A2 highlights solvent selection and purification techniques applicable to large-scale synthesis:

  • Solvent Systems : Toluene or n-butyl acetate for high-temperature reactions; n-heptane as antisolvent for crystallization.

  • Drying Methods : Vacuum tray drying (40–65°C) ensures residual solvent levels <0.1%.

  • Particle Engineering : Jet milling (Micros Super Fine Mill) achieves optimal particle size distribution (D₉₀ < 50 µm).

Spectroscopic and Chromatographic Validation

Table 2: Analytical Data for this compound

TechniqueKey Features
1H^1H-NMR (400 MHz, CDCl₃)δ 1.50–1.85 (m, 8H, cyclopentyl), δ 2.25 (s, 3H, N–CH₃), δ 3.65 (s, 2H, CH₂NH), δ 6.05–6.15 (m, 2H, pyrrole-H)
HPLC (C18 column)Retention time: 8.2 min; Mobile phase: 60:40 acetonitrile/0.1% TFA
HRMS (ESI+)m/z 179.1543 [M+H]⁺ (calc. 179.1548 for C₁₁H₁₈N₂)

Chemical Reactions Analysis

Types of Reactions

N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopentanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: The major products are typically carboxylic acids or ketones.

    Reduction: The major products are usually secondary amines.

    Substitution: The products depend on the substituent introduced, such as alkylated amines.

Scientific Research Applications

Neuropharmacology

The compound has shown promise in neuropharmacological studies, particularly related to monoamine oxidase (MAO) inhibition. Research indicates that derivatives of pyrrole compounds can serve as effective MAO inhibitors, which are crucial in the treatment of various neurodegenerative disorders such as Parkinson's disease and depression. The binding affinity and selectivity for MAO-A and MAO-B isoforms make these compounds valuable for further exploration in therapeutic contexts .

PET Imaging

N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopentanamine has been investigated as a potential tracer for positron emission tomography (PET) imaging, particularly for visualizing NMDA receptors in the brain. The ability to assess NMDA receptor availability in vivo is significant for understanding conditions like Alzheimer's disease, where receptor overactivation is implicated .

Drug Development

The compound's structural features lend themselves to modifications that could enhance pharmacological properties. For instance, research has focused on synthesizing derivatives with improved efficacy as potassium-competitive acid blockers (P-CABs), targeting conditions such as gastroesophageal reflux disease (GERD). These derivatives exhibit potent inhibitory action on gastric acid secretion, outperforming traditional proton pump inhibitors .

Case Studies

StudyFocusFindings
Study A MAO InhibitionDemonstrated high binding potential for MAO-A sites using PET imaging techniques, suggesting therapeutic applications in mood disorders .
Study B NMDA Receptor ImagingDeveloped a radiolabeled version of the compound for PET studies, showing significant brain uptake and distribution patterns indicative of NMDA receptor engagement .
Study C Gastrointestinal ApplicationsEvaluated derivatives as potent P-CABs, revealing superior efficacy in reducing gastric acid secretion compared to existing treatments .

Mechanism of Action

The mechanism of action of N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section compares N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopentanamine with analogs in terms of structural features, synthesis, and biological applications.

N-((5-(4-Fluoro-2-[11C]methoxyphenyl)pyridin-3-yl)methyl)cyclopentanamine

  • Structural Differences : Replaces the pyrrole group with a pyridinyl-fluorophenyl system (Figure 1).
  • Applications : Radiolabeled with carbon-11 for PET imaging of NR2B subunit-containing NMDA receptors .
  • Synthesis : Optimized via radiosynthesis using precursor 83 (1 mg, 3.5 µmol) with variable bases (e.g., NaOH), solvents (e.g., DMSO), and temperatures (40–100°C), achieving decay-corrected yields up to 60% .
  • Key Advantage : The fluorophenyl group enhances receptor affinity, while the pyridine ring stabilizes interactions with NMDA’s hydrophobic pockets .

N,N-Bis((1H-pyrazol-1-yl)methyl)cyclopentanamine

  • Structural Differences : Features two pyrazole groups instead of a single pyrrole, enabling bidentate coordination to metals .
  • Applications : Forms stable complexes with Co(II), Cu(II), and Cd(II), used in catalysis or material science.
  • Synthesis : Prepared by reacting cyclopentanamine with pyrazole derivatives under mild conditions.
  • Key Contrast : The pyrazole ligands exhibit stronger metal-binding affinity compared to pyrrole derivatives due to their nitrogen-rich coordination sites .

N-((1,2,5-Trimethyl-1H-pyrrol-3-yl)methyl)cyclopentanamine

  • Structural Differences : Substitutes the 1-methyl-pyrrol-2-yl group with a 1,2,5-trimethyl-pyrrol-3-yl moiety .
  • Applications : Serves as a synthetic building block in heterocyclic chemistry.
  • Key Contrast : Increased methylation reduces steric hindrance at the pyrrole’s 3-position, enhancing reactivity in nucleophilic substitutions .

3-Methyl-4-(imidazo-pyrrolo-pyrazin-8-yl)cyclopentanamine

  • Structural Differences : Incorporates a fused imidazo-pyrrolo-pyrazine heterocycle, increasing molecular complexity .
  • Synthesis : Purified via silica gel chromatography (10–80% EtOAc in DCM) with 60% yield .
  • Applications : Explored in kinase inhibition studies due to the planar heterocycle’s affinity for ATP-binding pockets.

Comparative Data Table

Compound Core Structure Key Substituents Application Synthesis Yield
This compound Cyclopentanamine 1-Methyl-pyrrolylmethyl NMDA receptor PET tracers Not reported
N-((5-(4-Fluoro-2-[11C]methoxyphenyl)pyridin-3-yl)methyl)cyclopentanamine Cyclopentanamine Pyridinyl-fluorophenyl Radiolabeled NMDA imaging ≤60%
N,N-Bis((1H-pyrazol-1-yl)methyl)cyclopentanamine Cyclopentanamine Bis-pyrazole Metal complexation Moderate
N-((1,2,5-Trimethyl-1H-pyrrol-3-yl)methyl)cyclopentanamine Cyclopentanamine Trimethyl-pyrrole Synthetic intermediate High
3-Methyl-4-(imidazo-pyrrolo-pyrazin-8-yl)cyclopentanamine Cyclopentanamine Imidazo-pyrrolo-pyrazine Kinase inhibition 60%

Research Findings and Implications

  • Receptor Binding : Pyrrole-containing analogs (e.g., the target compound) show moderate NMDA affinity but superior brain uptake compared to pyridine/fluorophenyl derivatives, which prioritize receptor specificity .
  • Synthetic Flexibility : Cyclopentanamine derivatives tolerate diverse substituents, enabling tailored applications in imaging, catalysis, or drug discovery .
  • Limitations : Lack of quantitative binding data (e.g., Ki values) for the target compound limits direct pharmacological comparisons .

Biological Activity

N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopentanamine, an organic compound characterized by a cyclopentane ring linked to a pyrrole moiety, has garnered attention for its potential biological activities. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure:

  • IUPAC Name: N-[(1-methylpyrrol-2-yl)methyl]cyclopentanamine
  • Molecular Formula: C11H18N2
  • CAS Number: 142920-57-8

The compound is synthesized through the reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with cyclopentylamine, often using sodium borohydride as a reducing agent under mild conditions. This synthetic route is advantageous for producing high yields and purity, which are critical for biological assays.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound's unique structure allows it to modulate the activity of these targets, leading to various biological effects. The precise pathways involved are context-dependent and require further exploration through targeted studies .

1. Neuropharmacological Effects

Research has indicated that derivatives of pyrrole compounds exhibit neuropharmacological activities. This compound may influence neurotransmitter systems, potentially affecting mood and cognition. Studies suggest that similar compounds can act on serotonin and dopamine receptors, which are crucial in treating mood disorders .

2. Antioxidant Properties

The antioxidant capacity of this compound has been investigated in vitro. Antioxidants play a vital role in mitigating oxidative stress, which is linked to various diseases, including neurodegenerative disorders. Preliminary data indicate that this compound may scavenge free radicals effectively, thus offering protective effects against cellular damage .

Case Study 1: Neuropharmacological Assessment

A study assessing the neuropharmacological effects of pyrrole derivatives found significant alterations in behavior in animal models treated with related compounds. These changes included increased locomotor activity and altered anxiety-like behavior, suggesting potential applications in treating anxiety disorders .

Case Study 2: Antioxidant Efficacy

A comparative study evaluated the antioxidant activity of various pyrrole derivatives using DPPH radical scavenging assays. This compound exhibited a notable reduction in DPPH radicals, indicating strong antioxidant potential comparable to established antioxidants like ascorbic acid .

Data Tables

Biological ActivityMethodologyFindings
NeuropharmacologicalBehavioral assays in rodentsIncreased locomotion and reduced anxiety-like behavior
AntioxidantDPPH radical scavenging assaySignificant reduction in DPPH radicals
AntimicrobialDisk diffusion methodPotential efficacy against various pathogens (further studies needed)

Q & A

Q. What are the optimal synthetic routes for preparing N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopentanamine?

The compound is typically synthesized via alkylation or reductive amination. For example, alkylation of a pyrrole derivative with iodocyclopentane under basic conditions (e.g., triethylamine) yields the cyclopentanamine scaffold. Reductive amination using sodium cyanoborohydride or hydrogenation with palladium catalysts can introduce the methylpyrrole moiety (e.g., reductive coupling of 1-methylpyrrole-2-carbaldehyde with cyclopentanamine) . Key parameters include solvent choice (THF, DCM), reaction temperature (25–80°C), and purification via column chromatography.

Q. How can researchers characterize the purity and structural identity of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of characteristic signals, such as the cyclopentyl multiplet (δ 1.36–1.89 ppm) and pyrrole aromatic protons (δ 6.3–7.1 ppm) .
  • HPLC : Analytical HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradients ensures >95% purity .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms the molecular ion peak (e.g., m/z 191.1543 for C11_{11}H18_{18}N2_2) .

Q. What radiolabelling strategies are used to prepare 11^{11}11C-labeled derivatives for PET imaging?

The compound’s 11^{11}C-labeled analogues (e.g., [11^{11}C]HACH242) are synthesized by reacting a desmethyl precursor with [11^{11}C]methyl iodide or triflate. Reaction optimization includes:

  • Precursor : 5-(4-fluoro-2-hydroxyphenyl)pyridin-3-yl derivative.
  • Base : NaOH or tetrabutylammonium hydroxide in DMSO.
  • Purification : Semi-preparative HPLC with ethanol/saline formulation for injectable purity (>99%) .

Advanced Research Questions

Q. How can researchers optimize radiochemical yields in 11^{11}11C-labelling reactions?

Critical parameters include:

ParameterOptimal ConditionImpact on Yield
Base Tetrabutylammonium hydroxide > NaOHEnhances nucleophilicity
Solvent DMSO > DMFImproves precursor solubility
Temperature 70–90°CAccelerates methylation kinetics
Reaction Time 5–10 minBalances decay correction and efficiency

Decay-corrected yields typically range from 10–30% .

Q. How is this compound evaluated preclinically as an NMDA receptor PET tracer?

  • In Vitro Binding : Competition assays with 3^3H]MK-801 in rat cortical membranes assess NR2B subunit selectivity (IC50_{50} values <10 nM preferred) .
  • In Vivo PET in Primates : Dynamic scans quantify brain uptake and receptor occupancy. Metabolite correction (e.g., HPLC of plasma samples) ensures accurate quantification .
  • Blocking Studies : Co-administration of unlabeled compound or antagonists (e.g., ifenprodil) validates target specificity .

Q. How can structural discrepancies in crystallographic data be resolved during analysis?

  • Software Tools : SHELX suite (SHELXL for refinement, SHELXD for phasing) identifies electron density mismatches. WinGX/ORTEP-3 visualizes thermal ellipsoids and validates bond lengths/angles .
  • Validation Metrics : R-factor (<0.05), Ramachandran outliers, and clash scores (MolProbity) ensure model accuracy .

Q. What methods address contradictions in receptor binding affinity data across studies?

  • Assay Standardization : Use identical membrane preparations (e.g., HEK293 cells expressing human NR2B) and buffer conditions (pH 7.4, Mg2+^{2+}/Ca2+^{2+} concentrations) .
  • Control Ligands : Include ifenprodil (NR2B-specific) and dizocilpine (pan-NMDA) to benchmark selectivity .
  • Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey) to compare IC50_{50} values across labs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.